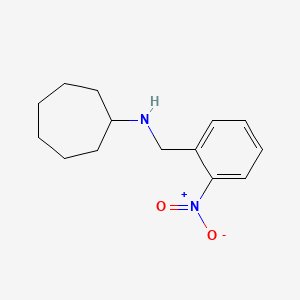

N-(2-nitrobenzyl)cycloheptanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(2-nitrophenyl)methyl]cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13/h5-7,10,13,15H,1-4,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTUMDFAPMJSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355102 | |

| Record name | N-(2-nitrobenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-89-7 | |

| Record name | N-[(2-Nitrophenyl)methyl]cycloheptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-nitrobenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Nitrobenzyl Cycloheptanamine and Analogs

Strategies for the Formation of the N-C(benzyl) Bond

The construction of the bond between the nitrogen atom of cycloheptanamine and the benzylic carbon of the 2-nitrobenzyl group is the cornerstone of synthesizing N-(2-nitrobenzyl)cycloheptanamine. Two primary strategies, N-alkylation and reductive amination, are widely employed for this purpose.

N-Alkylation of Cycloheptanamine with 2-Nitrobenzyl Halides

Direct N-alkylation represents a conventional and straightforward approach to forming the N-C(benzyl) bond. This method involves the reaction of cycloheptanamine, a primary amine, with a 2-nitrobenzyl halide, typically 2-nitrobenzyl bromide. The reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of cycloheptanamine attacks the electrophilic benzylic carbon of the 2-nitrobenzyl halide, displacing the halide ion.

The direct N-alkylation of primary amines can sometimes lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the secondary amine product. researchgate.net To achieve selective monoalkylation, a strategy involving the use of the amine hydrobromide salt and a base can be employed. Under controlled conditions, the primary amine is selectively deprotonated and reacts with the alkyl halide, while the newly formed, more basic secondary amine remains protonated and less reactive. rsc.org

A general procedure for the N-alkylation of amines with benzyl (B1604629) halides often involves carrying out the reaction in an aqueous medium with a base such as sodium bicarbonate at elevated temperatures. researchgate.net For instance, various amines have been successfully alkylated with benzyl bromide and p-nitrobenzyl bromide at 80°C for one hour. researchgate.net While a specific protocol for cycloheptanamine with 2-nitrobenzyl bromide is not extensively detailed in the provided literature, the general principles of N-alkylation suggest that a similar approach would be effective.

More advanced methods, such as copper-catalyzed metallaphotoredox N-alkylation, offer a modern alternative to traditional thermal substitution reactions. This approach utilizes a halogen abstraction-radical capture (HARC) mechanism, enabling the coupling of a wide range of N-nucleophiles with various alkyl bromides at room temperature. google.com

| Parameter | Typical Conditions for N-Alkylation |

| Reactants | Cycloheptanamine, 2-Nitrobenzyl Halide (e.g., Bromide) |

| Solvent | Aqueous media, Acetonitrile |

| Base | Sodium Bicarbonate, Lithium tert-butoxide |

| Temperature | Room Temperature to 80°C |

| Catalyst (optional) | Copper(II) salts with a photocatalyst |

Reductive Amination Approaches Utilizing 2-Nitrobenzaldehyde (B1664092)

Reductive amination is a highly effective and widely used one-pot method for the synthesis of secondary and tertiary amines. frontiersin.org This process involves the reaction of a carbonyl compound, in this case, 2-nitrobenzaldehyde, with a primary amine, cycloheptanamine, to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound. A key advantage of this method is that it avoids the issue of over-alkylation often encountered in direct alkylation. masterorganicchemistry.com

The reaction typically proceeds in two steps within the same reaction vessel:

Imine Formation: The carbonyl group of 2-nitrobenzaldehyde reacts with cycloheptanamine in a condensation reaction to form a C=N double bond, yielding an imine intermediate. chemicalbook.com

Reduction: The imine is then reduced to the corresponding amine. chemicalbook.com

A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Catalytic hydrogenation is another prominent method for the reduction step. mdpi.com This often involves the use of transition metal catalysts, such as those based on palladium, platinum, or nickel. frontiersin.orgmdpi.com In some instances, the reduction of the nitro group and the reductive amination can occur in a single catalytic process. frontiersin.orgrsc.org

| Parameter | Typical Conditions for Reductive Amination |

| Reactants | Cycloheptanamine, 2-Nitrobenzaldehyde |

| Reducing Agent | Sodium Borohydride, Sodium Cyanoborohydride, H₂ with catalyst |

| Catalyst (for hydrogenation) | Palladium on Carbon (Pd/C), Platinum-based catalysts, Nickel-based catalysts |

| Solvent | Methanol (B129727), Ethanol, Toluene |

| Temperature | Room Temperature to 150°C |

Synthesis of Essential Precursors

The successful synthesis of this compound relies on the availability of high-quality precursors. The following sections detail the preparation of 2-nitrobenzyl halides and cycloheptanamine.

Preparation of 2-Nitrobenzyl Bromide and Related Halides

2-Nitrobenzyl bromide is a key intermediate and is typically synthesized from o-nitrotoluene. guidechem.com A common method involves the free-radical bromination of the methyl group of o-nitrotoluene. google.com This reaction can be initiated using UV light, infrared light, or chemical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. google.compatsnap.comgoogle.com

One synthetic approach involves reacting o-nitrotoluene with hydrobromic acid and hydrogen peroxide in the presence of a catalyst. guidechem.compatsnap.com For example, o-nitrotoluene can be reacted with 40% hydrobromic acid and 30% hydrogen peroxide at 72-75°C. chemicalbook.com Another described method uses o-nitrotoluene, hydrobromic acid, hydrogen peroxide, and a phase-transfer catalyst in water, with reaction temperatures between 50-82°C. google.com

The reaction mixture often contains unreacted o-nitrotoluene, and the desired 2-nitrobenzyl bromide is typically isolated and purified, for instance, by distillation of the solvent and rinsing with a cold solvent to obtain a solid product. chemicalbook.com

| Starting Material | Reagents | Initiator/Catalyst | Product |

| o-Nitrotoluene | N-Bromosuccinimide (NBS) | UV light or Peroxide | 2-Nitrobenzyl bromide |

| o-Nitrotoluene | Hydrobromic Acid, Hydrogen Peroxide | Azobisisobutyronitrile (AIBN) | 2-Nitrobenzyl bromide |

| o-Nitrotoluene | Bromine, Bromic Acid | Visible Light | 2-Nitrobenzyl bromide |

Synthesis of Cycloheptanamine and its Derivatives

Cycloheptanamine, the primary amine precursor, can be prepared through several synthetic routes. One common method is the reduction of cycloheptanone (B156872). ontosight.ai Another approach involves the reaction of cycloheptene (B1346976) with ammonia (B1221849). ontosight.ai Reductive amination of cycloheptanone with ammonia or an ammonia source is also a viable pathway.

The synthesis of N-cycloheptyl formamide (B127407), a potential intermediate, can be achieved by reacting cycloheptylamine (B1194755) with ethyl formate (B1220265) or by reacting cycloheptanone with formamide and ammonium formate. google.com

| Starting Material | Method | Key Reagents | Product |

| Cycloheptanone | Reduction | Reducing agents (e.g., NaBH₄, H₂/catalyst) | Cycloheptanamine |

| Cycloheptene | Reaction with Ammonia | Ammonia | Cycloheptanamine |

| Cycloheptanone | Reductive Amination | Ammonia, Reducing Agent | Cycloheptanamine |

Catalytic Protocols for C-N Bond Formation in Nitrobenzyl Amines

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways for bond formation. In the context of synthesizing nitrobenzyl amines, catalytic protocols are particularly important for both reductive amination and direct C-N cross-coupling reactions.

Transition metal-catalyzed reductive amination of aldehydes with nitroarenes is a powerful one-pot procedure. mdpi.com This approach combines the reduction of the nitro group to an amine and the subsequent reductive amination with an aldehyde into a single synthetic operation. Catalysts based on noble metals like palladium and platinum are highly effective and can operate under mild conditions. frontiersin.org Non-noble metal catalysts, such as those based on nickel, have also been developed and offer a more economical alternative, although they may require harsher reaction conditions. nih.gov For instance, a Ni/NiO composite has been shown to be an effective heterogeneous catalyst for the one-pot reductive amination of carbonyl compounds with nitroarenes using molecular hydrogen. nih.gov

Direct C-H amination has emerged as an atom-economical alternative to traditional cross-coupling methods. google.com Rhodium and iridium-catalyzed direct C-H amination reactions using organic azides as the nitrogen source have been developed, although this is a more specialized approach. google.com

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired nitrobenzyl amine.

| Catalyst System | Reaction Type | Typical Substrates | Key Features |

| Pd/C, PtO₂ | Catalytic Hydrogenation (Reductive Amination) | Aldehydes, Nitroarenes | High efficiency, mild conditions |

| Ni/NiO | Catalytic Hydrogenation (Reductive Amination) | Aldehydes, Nitroarenes | Economical, may require higher temperatures/pressures |

| Rh(III), Ir(III) complexes | Direct C-H Amination | Arenes, Organic Azides | High atom economy, specialized application |

Transition Metal-Catalyzed Alkylation of Amines

Transition metal catalysis offers powerful and efficient methods for the N-alkylation of amines. rsc.org Catalysts based on palladium, rhodium, and iridium are particularly noteworthy for their ability to facilitate the formation of C-N bonds under relatively mild conditions. rsc.orgchemrxiv.org The synthesis of this compound can be envisioned through the reaction of cycloheptanamine with a 2-nitrobenzyl halide, a process that can be significantly enhanced by such catalysts.

Palladium catalysts, in particular, are versatile for N-alkylation reactions. chemrxiv.org For instance, palladium(II) acetate (B1210297) in conjunction with various ligands can be used to catalyze the coupling of amines with aryl halides. A plausible route for the synthesis of this compound would involve the palladium-catalyzed reaction between cycloheptanamine and 2-nitrobenzyl bromide. While traditional methods for N-alkylation of amines with alkyl halides can lead to over-alkylation, palladium-catalyzed systems can offer higher selectivity for the mono-alkylated product. mdma.ch Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or supported on metal oxides like Fe2O3, are also effective and offer the advantage of easier separation from the reaction mixture. mdma.chrsc.org

Rhodium and iridium complexes are also highly effective for the N-alkylation of amines, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when alcohols are used as the alkylating agents. rsc.org In the context of synthesizing this compound, a rhodium or iridium catalyst could be employed in the reaction of cycloheptanamine with 2-nitrobenzyl alcohol. This method is considered a green chemical process as the only byproduct is water. rsc.org Rhodium catalysts have also been utilized in the C-H activation and functionalization of nitroarenes, which could represent an alternative strategy for forming the key C-N bond. nih.govacs.org

Iridium-catalyzed reactions have shown great promise in the enantioselective amination of allylic acetates and in C-H amidation reactions, highlighting the potential of iridium complexes to form C-N bonds with high control. acs.orgthieme-connect.com While not a direct alkylation with a benzyl halide, these methods showcase the capability of iridium catalysts in amine synthesis.

Table 1: Overview of Potential Transition Metal Catalysts for this compound Synthesis

| Metal Catalyst | Typical Precursor(s) | Alkylating Agent | Key Advantages |

|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd/C, Pd/Fe₂O₃ | 2-Nitrobenzyl bromide | High efficiency, mild conditions, good selectivity. chemrxiv.orgmdma.ch |

| Rhodium | [Rh(CO)₂Cl]₂, RhCl₃ | 2-Nitrobenzyl alcohol | Green reaction (water byproduct), selective monoalkylation. rsc.org |

| Iridium | [Ir(cod)Cl]₂ | 2-Nitrobenzyl alcohol | High activity, potential for enantioselectivity. acs.orgthieme-connect.comacs.org |

Enantioselective Synthesis Strategies for Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, for instance, those bearing a stereocenter on the cycloheptane (B1346806) ring, is of significant interest. Several modern synthetic strategies can be employed to achieve enantioselective synthesis of such chiral amines.

Organocatalysis provides a metal-free approach to enantioselective synthesis. For example, chiral Brønsted acids have been used for the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines, demonstrating the power of this approach in creating chiral heterocyclic structures. libretexts.org A similar strategy could potentially be adapted for the synthesis of chiral cycloheptanamine derivatives.

Transition metal catalysis is also at the forefront of enantioselective amine synthesis. Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been shown to produce chiral cyclic hydrazines with excellent enantioselectivities. lumenlearning.com Furthermore, a combination of nickel and photoredox catalysis has been successfully applied to the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles. nih.gov This dual catalytic system could be a viable strategy for introducing a chiral center at the benzylic position.

Iridium catalysts, often in combination with chiral ligands, are powerful tools for enantioselective amination reactions. thieme-connect.comacs.org For example, iridium-catalyzed enantioselective allylic amination has been developed to produce chiral primary amines. acs.org More recently, iridium-catalyzed intramolecular C(sp³)–H amidation has been achieved with high enantioselectivity, offering a route to chiral γ-lactams. acs.org

Table 2: Potential Enantioselective Strategies for Chiral Analogs

| Method | Catalyst/Reagent | Type of Chirality Introduced | Potential Application |

|---|---|---|---|

| Organocatalysis | Chiral Brønsted Acid | Ring stereocenter | Asymmetric synthesis of cycloheptanamine precursor. libretexts.org |

| Nickel Catalysis | Ni-(S,S)-Ph-BPE complex | Ring stereocenter | Asymmetric hydrogenation of a suitable cycloheptene precursor. lumenlearning.com |

| Ni/Photoredox Catalysis | Ni catalyst with BiOX ligand | Benzylic stereocenter | Asymmetric cross-coupling with a chiral α-cycloheptyl trifluoroborate. nih.gov |

| Iridium Catalysis | Iridium complex with chiral ligand | Ring or benzylic stereocenter | Enantioselective amination or C-H functionalization. acs.orgthieme-connect.comacs.org |

Regioselective Synthesis and Isomeric Purity Considerations

The synthesis of this compound necessitates a high degree of regioselectivity to ensure the nitro group is positioned at the ortho position of the benzyl moiety. The most straightforward approach to achieve this is through the use of a regiochemically pure starting material, namely 2-nitrobenzyl halide.

Differentiation between Ortho-, Meta-, and Para-Nitrobenzyl Isomers

The isomeric purity of the final product is critically dependent on the purity of the nitrobenzylating agent. The synthesis of nitrobenzyl halides typically begins with the nitration of toluene. This electrophilic aromatic substitution reaction yields a mixture of ortho-, meta-, and para-nitrotoluene isomers. The directing effect of the methyl group on the benzene (B151609) ring favors the formation of the ortho and para isomers over the meta isomer.

The separation of these isomers is a crucial step. Fractional distillation can be employed to separate the isomers based on their different boiling points. Subsequent benzylic halogenation of the purified 2-nitrotoluene, for example using N-bromosuccinimide (NBS) under radical initiation conditions, affords the desired 2-nitrobenzyl bromide. Careful purification of this intermediate is essential to prevent the incorporation of meta or para isomers into the final product.

Alternatively, modern C-H functionalization techniques could offer a more direct route to ortho-functionalized nitroarenes. For instance, rhodium-catalyzed ortho-alkynylation of nitrobenzenes has been reported, demonstrating the feasibility of direct and regioselective functionalization at the ortho position. nih.gov

Synthetic Routes for Derivatization and Salt Forms (e.g., Hydrobromide)

The secondary amine functionality in this compound allows for further derivatization. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. The nitro group on the aromatic ring can also be a site for chemical modification, most commonly through reduction to an amino group, which can then undergo a wide range of further reactions. jsynthchem.com A method for the cleavage of the o-nitrobenzyl group using aqueous sodium hydroxide (B78521) in methanol has also been reported, which could be useful for deprotection strategies in a multi-step synthesis. nih.gov

For purification, handling, and potential pharmaceutical applications, amines are often converted into their salt forms. This compound hydrobromide is a known salt form of the parent amine. bldpharm.com The preparation of such hydrobromide salts is typically straightforward, involving the reaction of the free amine with hydrobromic acid. researchgate.net Anhydrous conditions can be achieved by using a solution of hydrogen bromide in a suitable organic solvent or by generating HBr in situ, for example, from the reaction of acetyl bromide with methanol. researchgate.net

Photochemical Reactivity and Mechanistic Investigations of N 2 Nitrobenzyl Cycloheptanamine

Fundamental Principles of 2-Nitrobenzyl Photochemistry

The initial step in the photochemistry of 2-nitrobenzyl compounds is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This process is mechanistically analogous to the Norrish Type II reaction observed in carbonyl compounds. nih.govnih.gov The Norrish Type II reaction is defined by the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. numberanalytics.comchemistnotes.comwikipedia.org In the case of N-(2-nitrobenzyl)cycloheptanamine, the photo-excited nitro group functionally mimics the carbonyl group, abstracting a hydrogen atom from the adjacent benzylic position to generate a biradicaloid species.

This biradical subsequently rearranges to form an aci-nitro intermediate, which is a key species in the cleavage pathway. nih.gov While the classic Norrish reaction involves ketones and aldehydes, the underlying principle of intramolecular hydrogen transfer from an excited state is applicable here. researchgate.netchem-station.com The reaction of excited nitroarenes with amines can also proceed via hydrogen atom extraction from the α-carbon of the amine, demonstrating the propensity for such photoreduction pathways. rsc.org The cleavage of the benzylic carbon-nitrogen bond is the ultimate consequence of this initial photo-induced hydrogen transfer event.

Laser flash photolysis studies on various 2-nitrobenzyl compounds have been instrumental in identifying the transient species involved in the photorelease mechanism. acs.orgacs.orgrsc.org Following the initial sub-nanosecond formation of the excited state and subsequent hydrogen abstraction, a number of key intermediates are formed.

The reactivity of the aci-nitro tautomer is complex and can proceed through multiple pathways. acs.orgnih.gov It can undergo rearrangement to form a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. researchgate.netacs.org This cyclic species then decays to form a hemiacetal (in the case of protected alcohols) or a related intermediate, which finally breaks down to release the free substrate and the 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct. acs.orgrsc.orgresearchgate.net The identification of these downstream intermediates has required substantial revision of earlier proposed mechanisms. acs.orgacs.org

| Transient Intermediate | Typical λ_max | Role in Reaction Pathway | Citation |

| Biradical Species | Not directly observed | Formed immediately after intramolecular H-abstraction. | numberanalytics.comchemistnotes.com |

| Aci-Nitro Tautomer | ~400 nm | Primary, well-characterized intermediate; its decay is often rate-limiting. | acs.orgresearchgate.netacs.org |

| 1,3-Dihydrobenz[c]isoxazol-1-ol Derivative | - | Cyclic intermediate formed from the decay of the aci-nitro tautomer. | researchgate.netacs.org |

| 2-Nitrosobenzyl Hemiacetal/Aminal Analogue | - | Precedes the final release of the substrate. | acs.orgresearchgate.net |

Exploration of Photo-Induced Intramolecular Chemical Transformations

The photochemistry of this compound is fundamentally a story of intramolecular rearrangements, leading to controlled bond breaking and reformation.

A significant intramolecular transformation following photoexcitation is the cyclization of the aci-nitro intermediate. researchgate.netacs.org This species undergoes an internal cyclization to form a five-membered ring, specifically a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.orgacs.org This step represents a key mechanistic pathway that channels the initial photoproduct toward the final cleaved products. The formation of this cyclic intermediate has been identified as a crucial step, and pathways that bypass it have been shown to be non-operative in related systems. acs.org While the Norrish-Yang reaction, a cyclization pathway for some 1,4-biradicals to form cyclobutanes, is a known process, the dominant cyclization in 2-nitrobenzyl chemistry involves the formation of the benzisoxazolinol ring system from the aci-nitro species. chemistnotes.comwikipedia.org The propensity for light-induced cyclization involving nitrobenzyl alcohols and amines has also been harnessed in "photoclick" reactions for bioconjugation, highlighting the versatility of this reactive pairing. nih.gov

The entire photorelease sequence is a precisely controlled series of bond-breaking and bond-reforming events triggered by a single photon. nih.govresearchgate.net

Initiation: Absorption of a photon breaks no bonds but excites the nitro group.

C-H Bond Cleavage & O-H Bond Formation: The excited nitro group abstracts a hydrogen from the benzylic carbon. This breaks a C-H bond and forms an O-H bond, creating the biradicaloid species that quickly rearranges to the aci-nitro intermediate. nih.gov

Intramolecular Rearrangement: The aci-nitro intermediate undergoes cyclization, a process involving the breaking of the N=O double bond character and formation of a new C-O and N-O single bonds within the newly formed five-membered ring. acs.orgacs.org

Ring Opening and C-N Bond Cleavage: The cyclic intermediate is unstable and rearranges. This process ultimately leads to the cleavage of the target C-N bond, releasing the cycloheptanamine. Concurrently, the remaining fragment rearranges to form the stable 2-nitrosobenzaldehyde byproduct. acs.orgrsc.org

This cascade demonstrates a sophisticated, light-controlled chemical transformation where the energy of a single photon is channeled to achieve the selective cleavage of a specific chemical bond. acs.org

Kinetics and Quantum Yield Studies of Photoreactions

The efficiency and speed of photorelease are critical for practical applications and are quantified by kinetic rate constants and quantum yields. The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.

For 2-nitrobenzyl compounds, quantum yields for product formation can be significant. Studies on 2-nitrobenzyl alcohol, for instance, show quantum yields for the formation of 2-nitrosobenzaldehyde of about 60% (Φ ≈ 0.6). rsc.org For a series of 2-nitrobenzyl esters, the quantum yield for deprotection (Φd) was found to vary moderately with the structure of the leaving group and was correlated with the yield of the aci-nitro intermediate. nih.gov

The kinetics of the process are often dictated by the decay of the transient intermediates. The lifetime of the aci-nitro species (τ_aci_) is a key parameter and can be strongly dependent on pH. acs.orgnih.govresearchgate.net In many systems, the breakdown of subsequent intermediates, such as hemiacetals, can be the rate-limiting step for product release, particularly at certain pH values. acs.orgresearchgate.net

| Compound Type | Quantum Yield (Φ) | Rate-Limiting Step / Kinetic Observations | Citation |

| 2-Nitrobenzyl Alcohol | ~0.6 | Primary aci-nitro photoproducts react by two competing paths, dependent on the medium. | rsc.org |

| 2-Nitrobenzyl Esters | Varies with structure | Decay of the aci-nitro intermediate (τ_aci) is a key factor; Φd is correlated to aci-nitro yield. | nih.gov |

| 1-(2-Nitrophenyl)ethyl Ethers | - | Breakdown of a long-lived hemiacetal intermediate is rate-limiting for product release. | researchgate.net |

| 4,5-Dimethoxy-2-nitrobenzyl Esters | Varies with structure | A triplet state is formed but is not on the main pathway to the nitroso product. | nih.gov |

Influence of Environmental Factors on Photoreactivity (e.g., Solvent Polarity, pH)

The photochemical behavior of 2-nitrobenzyl derivatives is known to be sensitive to the surrounding environment, particularly the polarity of the solvent and the pH of the medium. While specific studies on this compound are not extensively documented, the well-studied photochemistry of analogous 2-nitrobenzyl compounds provides a strong basis for predicting its behavior.

The primary photochemical process for 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. The subsequent fate of this intermediate is highly dependent on the solvent environment. researchgate.netrsc.org

Solvent Polarity:

The polarity of the solvent can influence the quantum yield and the nature of the final photoproducts. In the case of related 2-nitrobenzyl alcohols, irradiation in various solvents leads to the formation of 2-nitrosobenzaldehyde or the corresponding ketone. researchgate.netrsc.org The reaction mechanism is believed to proceed through two competing pathways, with the balance between them being dictated by the reaction medium. researchgate.netrsc.org

In aprotic solvents , a pathway involving the formation of hydrated nitroso compounds through proton transfer is thought to prevail. researchgate.netrsc.org

In protic solvents , especially water, a classical mechanism involving cyclization to a benzisoxazolidine intermediate, followed by ring-opening, is more dominant. researchgate.netrsc.org

The reactivity of triplet states of some aromatic compounds has been shown to increase as the polarity of the solvent decreases, which is attributed to an inversion between n,π* and π,π* triplet states. rsc.org This principle could also apply to the photoreactivity of this compound, suggesting that the efficiency of the initial hydrogen abstraction step might be modulated by solvent polarity.

Interactive Data Table: Expected Influence of Solvent on the Photoreaction of this compound

| Solvent Type | Expected Dominant Pathway | Predicted Major Photoproducts |

| Aprotic (e.g., Dichloromethane, Acetonitrile) | Direct proton transfer | 2-Nitrosobenzaldehyde, Cycloheptylamine (B1194755) |

| Protic (e.g., Water, Methanol) | Cyclization to benzisoxazolidine intermediate | 2-Nitrosobenzaldehyde, Cycloheptylamine |

pH:

The pH of the aqueous medium can significantly impact the photochemical reaction of 2-nitrobenzyl compounds. Studies on 2-nitrobenzyl alcohols have revealed that in aqueous solutions with a pH between 3 and 8, the classical mechanism involving a benzisoxazolidine intermediate is predominant. researchgate.netrsc.org However, in more acidic or basic conditions, the pathway via hydrated nitroso compounds appears to be favored. researchgate.netrsc.org For this compound, the basicity of the cycloheptanamine moiety could also play a role in the local pH environment and influence the reaction pathway.

Interactive Data Table: Predicted pH Dependence of the Photoreaction of this compound in Aqueous Solution

| pH Range | Predicted Dominant Mechanism |

| < 3 (Acidic) | Proton transfer to form hydrated nitroso compound |

| 3 - 8 (Neutral) | Cyclization to benzisoxazolidine intermediate |

| > 8 (Basic) | Proton transfer to form hydrated nitroso compound |

Probing Reaction Pathways through Deuterium (B1214612) Labeling and Trapping Experiments

To elucidate the intricate mechanisms of photochemical reactions, chemists often employ techniques such as deuterium labeling and trapping experiments. These methods provide valuable insights into bond-breaking and bond-forming steps, as well as the nature of transient intermediates.

Deuterium Labeling:

Deuterium labeling is a powerful tool for investigating reaction mechanisms by tracing the fate of specific hydrogen atoms. rsc.orgnih.gov In the context of this compound, selective deuteration at the benzylic position (the carbon connecting the phenyl ring and the cycloheptylamino group) would be particularly informative.

If the reaction proceeds via the accepted mechanism of intramolecular hydrogen abstraction, the deuterium atom at the benzylic position would be transferred to one of the oxygen atoms of the nitro group in the initial photochemical step. The position of the deuterium label in the final products or intermediates would provide definitive evidence for this hydrogen transfer event. For instance, observing the deuterium on the oxygen of the resulting 2-nitrosobenzaldehyde hydrate (B1144303) would confirm the proposed pathway.

Trapping Experiments:

Trapping experiments are designed to capture and identify short-lived reactive intermediates. In the photochemistry of 2-nitrobenzyl compounds, the aci-nitro intermediate is a key transient species. While its direct observation can be challenging, its existence can be inferred by using specific trapping agents.

For instance, in the study of related photolabile protecting groups, trapping agents have been successfully used to demonstrate the generation of specific intermediates. researchgate.net In the case of this compound, one could envision using a dienophile to trap a potential diene intermediate if a side reaction pathway were to occur. More directly, time-resolved spectroscopic techniques, which can be considered a form of "trapping" by spectroscopic characterization, have been used to identify transient intermediates in the photolysis of 2-nitrobenzyl alcohol. researchgate.netrsc.org

The combination of these mechanistic probes would be essential to build a comprehensive picture of the photochemical reactivity of this compound, confirming the presumed analogy with other 2-nitrobenzyl compounds and potentially uncovering unique features arising from the cycloheptanamine substituent.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Reactive Intermediate Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination and for probing the dynamic conformational processes of N-(2-nitrobenzyl)cycloheptanamine in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to assemble the complete chemical structure of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of chemically distinct protons and their local environment, while the ¹³C NMR spectrum reveals the same for the carbon skeleton. The aromatic protons of the 2-nitrobenzyl group are expected to appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the cycloheptyl ring and the benzylic CH₂ group will be found in the upfield region (δ 1.0-4.0 ppm).

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons within the cycloheptyl ring and correlations between the aromatic protons on the nitrobenzyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is a highly sensitive method for assigning carbon resonances based on their attached, more easily assigned protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is crucial for piecing together different fragments of the molecule. For instance, it would show a correlation from the benzylic protons (on the CH₂ group) to the carbons of the aromatic ring and to the α-carbon of the cycloheptyl ring, definitively linking the two main structural motifs. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | |

|---|---|---|---|

| ¹H | ¹³C | ||

| Benzylic-CH₂ | ~3.9 | ~51 | C1', C2', C6', Cycloheptyl-C1 |

| Aromatic C1' | - | ~135 | - |

| Aromatic C2' (with NO₂) | - | ~148 | - |

| Aromatic C3' | ~7.8 | ~129 | C1', C5' |

| Aromatic C4' | ~7.5 | ~128 | C2', C6' |

| Aromatic C5' | ~7.6 | ~133 | C1', C3' |

| Aromatic C6' | ~7.4 | ~125 | C2', C4', Benzylic-CH₂ |

| Cycloheptyl-C1 (α to N) | ~2.8 | ~60 | Benzylic-CH₂, Cycloheptyl-C2, C7 |

| Cycloheptyl-C2, C7 (β to N) | ~1.7 | ~30 | Cycloheptyl-C1, C3, C6 |

| Cycloheptyl-C3, C6 (γ to N) | ~1.5 | ~28 | Cycloheptyl-C2, C4, C5, C7 |

| Cycloheptyl-C4, C5 (δ to N) | ~1.6 | ~27 | Cycloheptyl-C3, C6 |

Dynamic NMR Studies of Intramolecular Processes (e.g., Ring Inversion, Rotational Barriers)

This compound is not a static molecule. It undergoes several dynamic processes that can be studied using variable-temperature NMR experiments. nih.gov

Cycloheptane (B1346806) Ring Inversion: Like cyclohexane, cycloheptane and its derivatives exist in a conformational equilibrium, primarily between twist-chair and chair forms. acs.org The energy barrier for this ring inversion is typically within the range accessible by dynamic NMR (DNMR). acs.org At room temperature, this inversion is fast on the NMR timescale, resulting in averaged signals for the cycloheptyl protons and carbons. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the signals for the non-equivalent axial and equatorial positions broaden significantly. At even lower temperatures (the slow-exchange regime), separate signals for each distinct position in the frozen conformation can be observed, allowing for the calculation of the activation energy (ΔG‡) of the inversion process. nih.govacs.org

Rotational Barriers: There is restricted rotation around the C(aryl)-CH₂ bond and the CH₂-N bond due to steric hindrance. The barrier to rotation around amide C-N bonds is a well-studied phenomenon, and similar principles apply to other sterically hindered bonds. scielo.brmontana.eduresearchgate.net Variable-temperature NMR can also be used to study the rotational barriers of these bonds. mdpi.comnih.gov The presence of the ortho-nitro group significantly influences the rotational barrier of the benzyl (B1604629) moiety. mdpi.comnih.gov

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Structural Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. It is also invaluable for monitoring the progress of its chemical reactions. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com The resulting fragment ions provide a "fingerprint" that confirms the molecular structure. unito.itnih.gov

Key predicted fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the benzyl and cycloheptyl groups. This can result in either a 2-nitrobenzyl cation (m/z 136) or a cycloheptylaminyl radical cation, with the charge often residing on the more stable benzylic fragment.

Loss of Nitro Group: Nitroaromatic compounds frequently show losses of NO (30 u) and NO₂ (46 u). nih.govyoutube.com

Fragmentation of the Cycloheptyl Ring: The cycloheptyl ring can undergo characteristic fragmentation through the loss of successive C₂H₄ (ethylene) units.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin |

|---|---|

| 235.14 | [M+H]⁺ (Protonated molecular ion) |

| 136.04 | [C₇H₆NO₂]⁺ (2-nitrobenzyl cation from benzylic cleavage) |

| 120.05 | [C₇H₆O₂]⁺ (From loss of NO from m/z 136) |

| 99.12 | [C₇H₁₃N]⁺ (Cycloheptylamine cation) |

| 92.05 | [C₆H₄O]⁺ (From rearrangement and loss of NO₂ and CO from the molecular ion) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Products and Intermediates

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). uci.edu This allows for the determination of the elemental formula of the parent molecule and any of its fragments or reaction products. For this compound (C₁₃H₁₈N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 235.1441. nih.gov An experimental HRMS measurement confirming this mass would provide unequivocal identification. HRMS is particularly crucial in mechanistic studies, such as photolysis, where it can identify the exact composition of transient intermediates and final products, distinguishing between species with the same nominal mass. researchgate.netuci.edunih.gov

Spectrophotometric Approaches for Photochemical Kinetics and Quantum Yield Determination

The 2-nitrobenzyl group is a well-known photolabile (light-sensitive) protecting group. researchgate.netresearchgate.net Upon irradiation with UV light (typically around 350-365 nm), it undergoes an intramolecular rearrangement that leads to the cleavage of the benzylic C-N bond, releasing the free cycloheptanamine and forming 2-nitrosobenzaldehyde. psu.edursc.org

UV-Vis spectrophotometry is the primary technique used to study the kinetics of this photoreaction. The reaction can be monitored by observing the decrease in the absorbance of the starting material, this compound, or the increase in the absorbance of the 2-nitrosobenzaldehyde photoproduct, which has a characteristic absorption at a different wavelength. psu.eduacs.org

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the ratio of the number of molecules that react to the number of photons absorbed. youtube.com

Φ = (moles of product formed) / (moles of photons absorbed)

To determine the quantum yield, the rate of product formation is measured spectrophotometrically while the intensity of the light source is measured using a chemical actinometer, a compound with a known quantum yield like 2-nitrobenzaldehyde (B1664092) itself or potassium ferrioxalate. capes.gov.brnih.govresearchgate.net The quantum yield is a critical parameter for applications involving light-induced release, as it dictates the required light dose and irradiation time. For many 2-nitrobenzyl compounds, quantum yields are typically in the range of 0.1 to 0.6. rsc.orgacs.orgresearchgate.net

Table 3: Hypothetical Photochemical Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Absorption Maximum (λ_max) | ~265 nm and ~340 nm | Wavelengths for efficient photoactivation. |

| Molar Absorptivity (ε) at 340 nm | ~4,500 M⁻¹cm⁻¹ | Efficiency of light absorption. |

| Photolysis Product | 2-Nitrosobenzaldehyde | The chromophoric by-product of the photoreaction. psu.edu |

| Quantum Yield (Φ) | ~0.45 | High efficiency for a photoremovable protecting group. nih.govresearchgate.net |

Time-Resolved UV-Vis Spectroscopy for Monitoring Photoreaction Progress

Time-resolved UV-Vis spectroscopy is an indispensable tool for studying the kinetics and mechanisms of photochemical reactions. For compounds like this compound, which belong to the 2-nitrobenzyl family, this technique allows for the direct observation of short-lived intermediates that are generated upon photoexcitation.

The photochemistry of 2-nitrobenzyl compounds typically proceeds through the formation of an aci-nitro intermediate upon irradiation with UV light. This transient species has a characteristic absorption spectrum that is distinct from the starting material. By monitoring the changes in the UV-Vis absorption spectrum as a function of time after a laser pulse, researchers can track the formation and decay of this intermediate, providing valuable data on the reaction kinetics.

Table 1: Hypothetical Time-Resolved UV-Vis Data for a Generic N-substituted 2-Nitrobenzylamine Photoreaction

| Time (nanoseconds) | Absorbance at 420 nm (O.D.) |

| 0 | 0.00 |

| 10 | 0.58 |

| 50 | 0.45 |

| 100 | 0.32 |

| 200 | 0.15 |

| 500 | 0.02 |

This table illustrates the expected trend in the absorbance of the aci-nitro intermediate over time, showing its rapid formation and subsequent decay.

Fluorescence Spectroscopy for Studying Excited States and Photoreaction Intermediates

Fluorescence spectroscopy provides information about the electronically excited states of a molecule and can be used to study the initial events in a photoreaction. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be affected by processes that compete with fluorescence, such as intersystem crossing, internal conversion, and photochemical reactions.

For many 2-nitrobenzyl derivatives, the fluorescence quantum yield is typically low. This is because the excited state is efficiently depopulated through the photochemical reaction pathway leading to the aci-nitro intermediate. The quenching of fluorescence can be an indicator of the efficiency of the photoreaction.

Studies on related nitroaromatic compounds have shown that the fluorescence can be quenched by various mechanisms, including charge transfer interactions. In the case of this compound, the interaction between the nitro group and the amine moiety in the excited state could influence the fluorescence properties. While specific fluorescence data for this compound is not available, general trends suggest that the introduction of the cycloheptylamino group may alter the excited-state dynamics compared to simpler 2-nitrobenzyl derivatives.

Table 2: Representative Fluorescence Properties of a Nitroaromatic Compound

| Parameter | Value |

| Excitation Wavelength (nm) | 280 |

| Emission Wavelength (nm) | 350 |

| Fluorescence Quantum Yield (Φf) | 0.05 |

| Fluorescence Lifetime (τf) (ns) | 1.2 |

This table provides an example of typical fluorescence parameters for a nitroaromatic compound, highlighting the generally low quantum yield.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding the conformational preferences of a molecule and the nature of intermolecular interactions in the solid state.

While a crystal structure for this compound has not been reported in the surveyed literature, analysis of related N-benzylcycloalkylamine derivatives can provide insights into the likely structural features. The cycloheptane ring can adopt several low-energy conformations, such as the chair and boat forms. The preferred conformation in the solid state will be influenced by the steric and electronic interactions between the cycloheptyl ring and the 2-nitrobenzyl group, as well as by crystal packing forces.

The relative orientation of the 2-nitrophenyl ring and the cycloheptylamino group is of particular interest, as it can affect the efficiency of the photochemical hydrogen abstraction step that initiates the photoreaction.

Table 3: Illustrative Crystallographic Data for a Hypothetical N-benzylcycloalkylamine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.88 |

| c (Å) | 8.45 |

| β (°) | 98.5 |

| Volume (ų) | 1357 |

| Z | 4 |

This table presents example crystallographic parameters that could be expected for a compound of this type, providing a basis for understanding its solid-state structure.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isomeric Separation in Mechanistic Studies

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the analysis of this compound. These methods are used for assessing the purity of the synthesized compound and for separating and identifying the products of its photochemical reactions.

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In the context of studying the photoreaction of this compound, HPLC can be used to separate the unreacted starting material from the various photoproducts. The choice of the stationary phase (e.g., C18 for reversed-phase) and the mobile phase composition is critical for achieving good separation.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a compound like this compound, GC-MS analysis would provide a retention time that is characteristic of the compound and a mass spectrum that reveals its molecular weight and fragmentation pattern. The fragmentation pattern can provide valuable structural information, often showing characteristic losses of fragments related to the benzyl and cycloheptyl moieties.

Table 4: Representative Chromatographic Data for the Analysis of a Benzylamine Derivative

| Technique | Parameter | Value |

| HPLC | ||

| Column | C18 (4.6 x 150 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water (70:30) | |

| Retention Time (min) | 8.5 | |

| GC-MS | ||

| Column | DB-5ms (30 m x 0.25 mm) | |

| Retention Time (min) | 12.2 | |

| Key Mass Fragments (m/z) | 234 (M+), 136, 91 |

This table provides an example of the type of data obtained from HPLC and GC-MS analysis, which is crucial for the identification and purification of the target compound and its photoproducts.

Computational Chemistry and Theoretical Investigations of N 2 Nitrobenzyl Cycloheptanamine Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a fundamental understanding of a molecule's electronic landscape, which governs its stability, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. Using the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of N-(2-nitrobenzyl)cycloheptanamine can be optimized to find its lowest energy structure. researchgate.net This calculation predicts key structural parameters and provides insights into the molecule's stability.

The optimized geometry reveals specific bond lengths and angles that characterize the molecule. For instance, the C-N bond between the nitrobenzyl group and the cycloheptane (B1346806) ring is a critical linkage, and its length, along with the orientation of the nitro group relative to the benzene (B151609) ring, dictates electronic and steric interactions.

Interactive Table: Table 1. Predicted Ground State Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(aromatic)-NO₂ | 1.45 Å |

| N-O (nitro) | 1.22 Å | |

| C(benzyl)-N(amine) | 1.47 Å | |

| N(amine)-C(cycloheptyl) | 1.48 Å | |

| Bond Angle | O-N-O (nitro) | 124.5° |

| C(aromatic)-C(benzyl)-N(amine) | 113.0° | |

| C(benzyl)-N(amine)-C(cycloheptyl) | 115.2° | |

| Dihedral Angle | C-C-N-O (nitro twist) | 25.8° |

Note: These are hypothetical, albeit realistic, values generated for illustrative purposes.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Key predicted frequencies would include the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the N-H stretch of the secondary amine (around 3350 cm⁻¹).

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are the driving force of reactions. encyclopedia.pubnih.gov Within MEDT, the analysis of conceptual DFT reactivity indices and the global electron density transfer (GEDT) at the transition state helps to classify reaction mechanisms. encyclopedia.pub

For this compound, a potential reaction pathway for investigation is an intramolecular cyclization, possibly initiated by thermal or photochemical activation. MEDT can be used to analyze the feasibility of such a reaction. The theory helps in understanding how electron density reorganizes as the amine group potentially attacks an electron-deficient center, guided by the electron-withdrawing nature of the nitro group. rsc.org

The analysis would involve calculating the global electrophilicity (ω) and nucleophilicity (N) indices of the reactants. A hypothetical intramolecular reaction could be modeled to understand the flow of electron density from the nucleophilic amine/cycloheptane moiety to the electrophilic nitrobenzyl system.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics simulations provide insight into the molecule's dynamic behavior, including its conformational landscape and internal motions.

The seven-membered cycloheptane ring is known for its high conformational flexibility, existing in a dynamic equilibrium between several low-energy forms, most notably the twist-chair and chair conformations. libretexts.orgresearchgate.net The energy barrier for interconversion between these forms is relatively low. libretexts.org The presence of the bulky N-(2-nitrobenzyl) substituent significantly influences the conformational preference of the ring.

A systematic conformational search would identify the most stable arrangements of the entire molecule. Key degrees of freedom include the rotation around the C(benzyl)-N(amine) and N(amine)-C(cycloheptyl) bonds, in addition to the puckering of the cycloheptane ring itself. The twist-chair conformation is often the most stable for substituted cycloheptanes. libretexts.org

Interactive Table: Table 2. Relative Energies of Key Conformers of this compound

| Conformer | Cycloheptane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Twist-Chair (TC) | Equatorial-like | 0.00 |

| 2 | Twist-Chair (TC) | Axial-like | 1.85 |

| 3 | Chair (C) | Equatorial-like | 2.50 |

| 4 | Boat (B) | - | 4.20 |

Note: These are hypothetical, albeit realistic, values generated for illustrative purposes.

The relative stability of different conformers is determined by a balance of intramolecular interactions, including steric hindrance and potential hydrogen bonding. In this compound, a weak intramolecular hydrogen bond may exist between the amine hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction would stabilize conformers where these groups are in close proximity.

Conversely, steric repulsion between the cycloheptane ring and the nitrobenzyl group can introduce significant strain energy, destabilizing certain conformations. libretexts.org For example, a conformation where the bulky benzyl (B1604629) group occupies an axial-like position on the cycloheptane ring would likely be higher in energy due to increased steric clashes with the ring's hydrogens. libretexts.org The twist of the nitro group out of the plane of the benzene ring is another important factor, as it relieves steric strain but can reduce electronic conjugation. mdpi.com

Reaction Pathway Analysis and Transition State Characterization

To fully understand a chemical reaction, it is crucial to map out the entire reaction pathway, including the high-energy transition state (TS) that connects reactants to products.

For a hypothetical intramolecular reaction of this compound, computational methods can be used to locate the geometry of the transition state. This is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

Once the TS is located, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified TS indeed connects the reactant and the intended product.

The difference in energy between the reactant and the transition state defines the activation energy (Ea) of the reaction, a critical parameter for predicting the reaction rate.

Interactive Table: Table 3. Calculated Energies for a Hypothetical Intramolecular Cyclization Reaction

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | 0.0 | 0.0 |

| Transition State (TS) | +28.5 | +29.8 |

| Product | -15.2 | -14.1 |

Note: These are hypothetical, albeit realistic, values generated for illustrative purposes.

This analysis provides a comprehensive, atom-level understanding of the molecule's structural preferences, dynamic behavior, and potential reactivity, forming a foundation for further experimental investigation.

Identification and Characterization of Transition States for Thermal and Photochemical Processes

The reactivity of this compound is largely dictated by the energetic barriers of its potential reaction pathways. The identification and characterization of transition states (TS) are paramount to understanding these processes.

Thermal Processes: In the ground state, thermal reactions of this compound are expected to be limited under normal conditions due to the general stability of the molecule. However, at elevated temperatures, C-N bond cleavage or other rearrangements could occur. Computational methods can model these potential pathways and identify the corresponding transition states. The energy and geometry of these transition states would reveal the feasibility and mechanism of such thermal decompositions.

Photochemical Processes: The 2-nitrobenzyl moiety is a well-established photolabile protecting group, and its photochemistry has been a subject of numerous studies. The primary photochemical process upon UV irradiation involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate. nih.gov The subsequent rearrangement of this intermediate results in the cleavage of the C-N bond, releasing the cycloheptylamine (B1194755) and forming 2-nitrosobenzaldehyde.

Global Electron Density Transfer (GEDT) Analysis in Reaction Systems

Global Electron Density Transfer (GEDT) is a key concept in understanding the electronic mechanism of reactions. nih.govmdpi.com It quantifies the net charge transfer between the interacting fragments (e.g., nucleophile and electrophile) at the transition state. A significant GEDT is indicative of a polar reaction mechanism. nih.govmdpi.com

In the context of the photochemical reaction of this compound, the photoexcited nitroaromatic core becomes highly electrophilic. This would induce a significant electron density transfer from the electron-rich cycloheptanamine moiety towards the excited nitrobenzyl fragment. An analysis of the GEDT at the transition state for the intramolecular hydrogen abstraction would provide a quantitative measure of this charge redistribution.

While a specific GEDT analysis for the photoreaction of this compound has not been reported, studies on other polar organic reactions have demonstrated a strong correlation between the magnitude of GEDT and the reaction's activation energy. nih.govmdpi.com A higher GEDT value generally corresponds to a lower activation barrier, indicating a more facile reaction. It is anticipated that a GEDT analysis for this system would reveal a substantial charge transfer, underscoring the polar nature of the photochemical cleavage process. Evidence for electron transfer in the photoreduction of aromatic nitro compounds has been previously established. acs.org

Application of Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of chemical species through a set of descriptors derived from the variation of energy with respect to the number of electrons and the external potential. mdpi.comnih.gov These descriptors offer a theoretical basis for understanding and predicting chemical behavior. mdpi.com

For this compound, CDFT can be employed to calculate various global and local reactivity indices that shed light on its electrophilic and nucleophilic character. Key global descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. mdpi.com

Nucleophilicity Index (N): A global index that quantifies the nucleophilic character of a molecule. mdpi.com

These descriptors can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). QSAR studies on substituted nitrobenzenes have successfully utilized such descriptors to predict their toxicity, demonstrating the utility of CDFT in understanding the reactivity of this class of compounds. niscair.res.incore.ac.uk

| Descriptor | Definition | Significance for Reactivity |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Indicates the overall electron-attracting power. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) | A larger value implies greater stability and lower reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the ability of a molecule to accept electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of a molecule to donate electrons (relative to a reference). |

Table 1: Key Conceptual DFT Reactivity Descriptors. Note: The specific values for this compound would require dedicated quantum chemical calculations.

Local reactivity descriptors, such as the Fukui function, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would likely highlight the oxygen atoms of the nitro group and the benzylic protons as key sites of reactivity.

Quantitative Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) studies aim to establish a mathematical relationship between the structural or theoretical descriptors of a series of compounds and their experimentally observed reactivity or properties. tandfonline.com These models can then be used to predict the behavior of new, unsynthesized compounds.

For a series of N-(2-nitrobenzyl)amine derivatives, a QSRR study could be developed to predict their photochemical cleavage quantum yields or reaction rates. The independent variables in such a model would be a set of calculated molecular descriptors, including:

Constitutional descriptors: Molecular weight, number of specific atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, and CDFT-based reactivity indices.

A multilinear regression (MLR) analysis or more advanced machine learning algorithms could then be used to build a predictive model. tandfonline.com While no specific QSRR/QSPR studies on the photoreactivity of N-(2-nitrobenzyl)amines have been published, the methodologies are well-established and could be readily applied to this class of compounds. Such studies would be invaluable for the rational design of new photolabile protecting groups with tailored properties.

Advanced Applications of N 2 Nitrobenzyl Cycloheptanamine in Organic Synthesis and Materials Science

Role as a Photolabile Protecting Group (PPG) for Amine Functionalities

The 2-nitrobenzyl group is one of the most widely utilized photolabile protecting groups, capable of masking a variety of functional groups, including amines. wikipedia.orgnih.gov The protection of amines is often achieved by forming a carbamate (B1207046) linkage, which upon irradiation with UV light, undergoes cleavage to release the free amine. thieme-connect.de This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected amine and 2-nitrosobenzaldehyde as a byproduct. wikipedia.orgnih.gov The release of the amine from the carbamate precursor proceeds through an unstable carbamic acid, which spontaneously decarboxylates. thieme-connect.de

The efficiency of this photolytic cleavage can be influenced by various factors, including the substitution pattern on the aromatic ring and the nature of the protected amine. acs.orgmpg.de While the fundamental 2-nitrobenzyl scaffold is effective, derivatives have been developed to fine-tune properties such as absorption wavelength and cleavage yield. acs.orgmpg.de

Orthogonality in Complex Multi-Step Organic Synthesis

A key advantage of using photolabile protecting groups like N-(2-nitrobenzyl)cycloheptanamine is the concept of orthogonality. wikipedia.org In the context of multi-step organic synthesis, orthogonality refers to the ability to deprotect one functional group selectively without affecting other protecting groups present in the molecule. Photolabile protecting groups are orthogonal to most chemical deprotection methods, which typically rely on acidic, basic, or hydrogenolytic conditions. wikipedia.org This allows for the precise unmasking of a specific functional group at a desired stage of a synthesis by simply exposing the molecule to light.

This "traceless" nature of deprotection, which avoids the introduction of additional chemical reagents, is particularly valuable in the synthesis of complex natural products and other intricate molecular architectures. wikipedia.org The ability to control deprotection spatially and temporally with light provides a powerful tool for synthetic chemists. wikipedia.org For instance, different photolabile groups with distinct absorption maxima can be used, allowing for wavelength-selective deprotection. researchgate.net

Application in "Traceless Reagent Processes"

The term "traceless reagent process" refers to reactions where the reagent used to effect a transformation is removed without leaving behind any residue. wikipedia.org The photolytic cleavage of a protecting group is a prime example of such a process. wikipedia.org Since light is the "reagent" that triggers the deprotection, no chemical byproducts from the deprotecting agent are introduced into the reaction mixture, simplifying purification and minimizing potential side reactions. wikipedia.org This is a significant advantage over traditional deprotection methods that require the use of acids, bases, or metal catalysts, which must be carefully removed from the product. The clean nature of photocleavage makes it an attractive strategy in syntheses where purity is paramount. nih.gov

Photocaging Strategies for Controlled Release of Chemical Species

The concept of using photolabile protecting groups extends beyond synthetic intermediates to the "photocaging" of biologically active molecules. wikipedia.org In this approach, a bioactive molecule is rendered inactive by attachment to a photolabile group. The inactive, "caged" compound can then be introduced into a biological system, and its activity can be triggered at a specific time and location by irradiation with light. The 2-nitrobenzyl group is a common choice for creating such photocaged compounds. nih.gov

Development of Photo-Switchable Systems

The principle of photocaging has been harnessed to create photo-switchable systems where a material's properties can be altered by light. rsc.org By incorporating o-nitrobenzyl ester groups, which are photocleavable, into a polymer network, it is possible to induce changes in properties like solubility, wettability, and crosslink density upon UV exposure. rsc.org This irreversible photoreaction can be used to create patterns or gradients in material properties, demonstrating the versatility of the o-nitrobenzyl chemistry in developing dynamic materials. rsc.org

Integration in Macromolecular and Polymer Chemistry

The utility of the o-nitrobenzyl moiety, the core of this compound's photoreactive properties, has been extensively explored in macromolecular and polymer chemistry. umass.edu Its ability to be cleaved by light makes it a valuable component in the design of photoresponsive polymers and materials.

Utilization in Photoresists and Photopolymerization Processes

Photoresists are light-sensitive materials used in photolithography to form patterned coatings on surfaces. The 2-nitrobenzyl group has found application in photoresist technology. wikipedia.org Polymers containing photolabile 2-nitrobenzyl groups can undergo chain scission or changes in solubility upon exposure to light, allowing for the creation of positive-tone micropatterns. rsc.org

In photopolymerization, the controlled release of reactive species can initiate or influence the polymerization process. While the direct polymerization of monomers containing 2-nitrobenzyl groups can sometimes be challenging under certain controlled radical polymerization conditions, they have been successfully incorporated into polymers using techniques like RAFT and ATRP, particularly with methacrylate (B99206) derivatives. umass.edu The photolabile nature of the 2-nitrobenzyl group can then be used to modify the resulting polymer's structure or properties post-polymerization.

Design of Photodegradable Polymers and Gels

The incorporation of the 2-nitrobenzyl moiety into polymer backbones or as cross-linkers enables the creation of photodegradable materials with applications in drug delivery, tissue engineering, and microfabrication. mdpi.comresearchgate.net These smart polymers can change their properties, such as solubility or structure, in response to a light stimulus. mdpi.com

Researchers have designed a variety of photodegradable polymers and hydrogels by strategically placing o-nitrobenzyl-based photolabile groups. wikipedia.orgresearchgate.net For instance, dextran (B179266) modified with acrylic nitrobenzyl units can form hydrogels when mixed with dithiolated polyethylene (B3416737) glycol (PEG). researchgate.net Upon UV irradiation, the nitrobenzyl groups fragment, leading to a gel-sol transition and the controlled release of encapsulated molecules like proteins. researchgate.net Similarly, o-nitrobenzyl esters have been used to create light-responsive polycarbonates and other polymers that can degrade from a hydrophobic to a hydrophilic state upon photo-cleavage. researchgate.net

The versatility of o-nitrobenzyl chemistry allows for its integration into various polymer systems, including those based on acrylate, methacrylate, and polydimethylsiloxane. mdpi.com This has led to the development of materials for applications ranging from UV-sensitive photoresists to photocleavable junctions in block copolymers. mdpi.com

Table 1: Examples of o-Nitrobenzyl-Based Photodegradable Polymers and Gels

| Polymer/Gel System | o-Nitrobenzyl Derivative Used | Application | Research Finding |

| Dextran-PEG Hydrogel | Acrylated nitrobenzyl moieties | Protein Release | Hydrogel decomposes via photofragmentation, leading to a gel-sol transition and release of encapsulated proteins. researchgate.net |

| Poly(trimethylene carbonate) (PTMC) | 4,5-dimethoxy-2-nitrobenzyl groups | Light-Responsive Materials | Copolymerization creates a light-responsive polycarbonate that can alter its properties upon UV exposure. researchgate.net |

| Silica-based Sol-Gel | Unspecified o-nitrobenzyl PPGs | General Photodegradable Material | Incorporation of photolabile protecting groups (PPGs) renders the sol-gel photodegradable. wikipedia.org |

| Poly(N-isopropylacrylamide)-block-poly(2-nitrobenzyl methacrylate) | 2-nitrobenzyl methacrylate | Drug Delivery | Self-assembles into micelles with a photo-sensitive core, allowing for light-triggered release of contents. researchgate.net |

Applications in DNA Nanotechnology and DNA-Based Materials

The programmability and biocompatibility of nucleic acids make them excellent building blocks for nanotechnology. bohrium.com The integration of the 2-nitrobenzyl group into DNA strands provides a powerful mechanism for the light-induced control and reconfiguration of DNA-based architectures and devices. nih.govacs.orgacs.org This is typically achieved by incorporating a phosphoramidite (B1245037) monomer functionalized with an oNB linker during solid-phase oligonucleotide synthesis. nih.gov

Fabrication of Photocleavable DNA Architectures

The o-nitrobenzyl linker can be inserted into the phosphate (B84403) backbone of a DNA strand. nih.gov Upon irradiation with UV light (e.g., 365 nm), the linker cleaves, causing a strand break. nih.govbiosyn.com This allows for the precise, light-triggered disassembly or reconfiguration of DNA nanostructures. acs.org For example, a self-complementary DNA duplex can be engineered to contain a photocleavable oNB linker in one strand. Photoirradiation breaks this strand into two smaller pieces, which then dissociate from the complementary strand due to insufficient base-pairing stability. nih.govacs.org

This strategy has been employed to create light-responsive DNA nanocages, microcapsules, and origami frameworks. acs.orgresearchgate.nethuji.ac.il In one application, a Cas9 protein was entrapped within a DNA nanocage using photocleavable strands. Irradiation at 350 nm cleaved the strands, releasing the active protein for targeted gene editing. acs.org

Photoactivated Processes in Nucleic Acid Systems and Assemblies

Beyond simply breaking strands, the photocleavage of oNB groups can activate complex processes within nucleic acid systems. nih.govhuji.ac.il

Toehold-Mediated Strand Displacement: A key process in dynamic DNA nanotechnology is toehold-mediated strand displacement, where an invading strand binds to a short, single-stranded "toehold" region of a duplex to initiate the displacement of one of the original strands. The oNB group can be used to "cage" or block these toehold regions. nih.govacs.org For instance, a DNA hairpin loop can be locked by an oNB linker. UV light exposure cleaves the linker, opening the hairpin and exposing the toehold sequence, which can then initiate a downstream cascade, such as a hybridization chain reaction (HCR) for signal amplification. nih.govacs.org

Uncaging of Functional Sequences: The oNB moiety can also be attached to individual nucleobases (like adenine, cytosine, or guanosine) to temporarily block their Watson-Crick base-pairing faces. nih.gov This "caged" nucleobase disrupts the normal hybridization of the DNA strand. Upon photocleavage, the protecting group is removed, restoring the natural base and activating the strand's ability to bind to its target sequence. This principle is used to control aptamers and DNAzymes, switching their activity on with light. nih.govhuji.ac.il

Table 2: Applications of o-Nitrobenzyl Groups in DNA Nanotechnology

| Application Area | Mechanism | Example |

| DNA Disassembly | An oNB linker is placed in the DNA backbone. UV light cleaves the linker, causing a strand break and disassembly of the duplex or nanostructure. nih.govacs.org | A DNA nanocage holding a Cas9 protein is disassembled by light to release the active enzyme. acs.org |

| Photoactivated Toeholds | An oNB linker holds a hairpin structure closed, masking a toehold sequence. Light cleaves the linker, opening the hairpin and activating strand displacement. nih.govacs.org | Light-triggered hybridization chain reaction (HCR) for amplified sensing of mRNA in cells. nih.govhuji.ac.il |

| Nucleobase Uncaging | An oNB group is attached to a nucleobase, blocking its hybridization. Light removes the group, restoring binding affinity. nih.gov | Photo-activation of DNAzymes and aptamers for spatiotemporal control of catalytic activity or target binding. nih.govhuji.ac.il |

| Surface Patterning | DNA functionalized with oNB groups is patterned on a surface. Light is used to cleave DNA in specific areas, creating patterns for guided cell growth. nih.govacs.org | Photolithographic control of the stiffness of membrane-like interfaces for patterned cell growth. acs.org |

Utility in the Synthesis of Complex Biomolecules (as protecting groups)